Ethyl 2-(2-methylthiazol-5-yl)acetate

Overview

Description

Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known as raspberry ketone.

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methylthiazol-5-yl)acetate can be represented by the InChI string:InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 . The Canonical SMILES representation is CCOC(=O)CC1=CN=C(S1)C . Physical And Chemical Properties Analysis

Ethyl 2-(2-methylthiazol-5-yl)acetate has a molecular weight of 185.25 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 67.4 Ų . The compound has a complexity of 163 . The storage temperature is 2-8°C .Scientific Research Applications

Application 1: Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 2-(2-methylthiazol-5-yl)acetate is used in the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials . These compounds are important in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .

- Methods of Application: The synthesis starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule .

- Results or Outcomes: The products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields .

Application 2: Treatment of Vascular Dementia

- Scientific Field: Pharmacology

- Summary of the Application: 2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride, a derivative of Ethyl 2-(2-methylthiazol-5-yl)acetate, is being investigated for the treatment of vascular dementia (VaD) . It is a novel nitric oxide donor (NOD) which is undergoing phase I clinical trials in China .

- Methods of Application: The compound is administered to VaD rats induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO) .

- Results or Outcomes: Treatment with this compound for 4 weeks (10 mg/Kg/day) exhibited stronger improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine with slightly lower systolic blood pressure (SBP) . It significantly increased NO and cGMP production, restored mitochondrial membrane potential and attenuated oxidative stress .

Application 3: Modulation of CB2 Receptor

- Scientific Field: Pharmacology

- Summary of the Application: Ethyl 2-(2-Methyl-1,3-thiazol-5-yl)acetate can be used to selectively modulate the CB2 receptor to treat inflammation and pain .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, such compounds would be administered in a suitable pharmaceutical formulation .

Application 4: Synthesis of Esters

- Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 2-(2-methylthiazol-5-yl)acetate, being an ester itself, can be used in the synthesis of other esters . Esters are important in a wide range of applications, from flavors and aromas in fruits and flowers, to the bulk of animal fats and vegetable oils .

- Methods of Application: The synthesis of esters can be achieved through reactions such as acid chlorides, acid anhydrides, and carboxylic acids .

- Results or Outcomes: The outcomes of these reactions are the formation of different esters, which have a wide range of applications in various fields .

Application 5: Synthesis of Polyester Molecules

- Scientific Field: Polymer Chemistry

- Summary of the Application: Ethyl 2-(2-methylthiazol-5-yl)acetate, being an ester itself, can be used in the synthesis of polyester molecules . Polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

- Methods of Application: The synthesis of polyester molecules can be achieved through reactions such as acid chlorides, acid anhydrides, and carboxylic acids .

- Results or Outcomes: The outcomes of these reactions are the formation of polyester molecules, which have a wide range of applications in various fields .

Application 6: Synthesis of Isoamyl Acetate

- Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 2-(2-methylthiazol-5-yl)acetate can be used in the synthesis of isoamyl acetate , which is an example of an ester that is used in the food industry for its banana-like flavor .

- Methods of Application: The synthesis of isoamyl acetate can be achieved through reactions such as acid chlorides, acid anhydrides, and carboxylic acids .

- Results or Outcomes: The outcome of this reaction is the formation of isoamyl acetate, which is used in the food industry for its banana-like flavor .

Safety And Hazards

properties

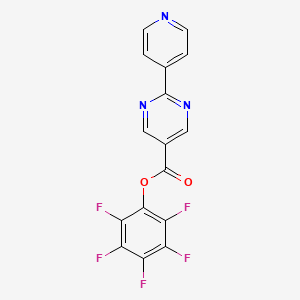

IUPAC Name |

ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPWSBLQRKGRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606573 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-methylthiazol-5-yl)acetate | |

CAS RN |

60588-60-5 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride](/img/structure/B1629444.png)

![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)

![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)